methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate
Description
Methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrazine ring, and a benzoate ester group. The presence of the 2,4-dimethylphenylthio group adds to its distinct chemical properties.
Properties
IUPAC Name |
methyl 3-[[2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-7-8-18(15(2)11-14)33-21-20-26-28(23(31)27(20)10-9-24-21)13-19(29)25-17-6-4-5-16(12-17)22(30)32-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJZJPKVXSGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.
Introduction of 2,4-Dimethylphenylthio Group: This step typically involves a nucleophilic substitution reaction where the 2,4-dimethylphenylthio group is introduced onto the triazolopyrazine core.
Formation of Benzoate Ester: The final step involves esterification to form the benzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at the benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Conditions and Outcomes
This hydrolysis step is reversible under esterification conditions (e.g., methanol/H⁺), enabling re-protection of the carboxylic acid group.
Substitution Reactions at the Sulfanyl Group
The (2,4-dimethylphenyl)sulfanyl group participates in nucleophilic aromatic substitution (NAS) or radical-mediated reactions, depending on the electronic environment of the pyrazine ring.
Key Observations:
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Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF produces brominated derivatives at the pyrazine ring, enhancing electrophilicity.
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Oxidative Desulfurization : Treatment with H₂O₂ in acetic acid replaces the sulfanyl group with hydroxyl (–OH), forming methyl 3-(2-{8-hydroxy-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate .
Amide Bond Cleavage
The acetamido linker (–NHCO–) is susceptible to hydrolysis under strong acidic or basic conditions:
Reaction Pathway
Oxidation:
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The 3-oxo group on the pyrazine ring resists oxidation but participates in tautomerization .
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The sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using m-CPBA or KMnO₄.
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s N–N bond, forming dihydro derivatives .
Cycloaddition and Cross-Coupling
The triazolo-pyrazine core facilitates cycloaddition reactions:
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Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts .
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Suzuki Coupling : The brominated derivative (from NBS reaction) couples with aryl boronic acids to introduce aryl groups at the pyrazine ring.
Reactivity Comparison of Functional Groups
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| Ester (Benzoate) | High | Hydrolysis, Transesterification |
| Sulfanyl (–S–) | Moderate | Oxidation, NAS |
| Amide | Low | Cleavage under extreme conditions |
| Triazole | Moderate | Cycloaddition, Reduction |
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposes above 250°C (TGA data onset: 245°C) .
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Photolysis : UV irradiation (254 nm) induces cleavage of the sulfanyl group, forming disulfide byproducts .
Industrial and Pharmacological Implications
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the potential of triazole derivatives as antitumor agents. The incorporation of the triazole ring in methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate suggests that it may exhibit similar properties. Research has shown that compounds with triazole scaffolds can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth.
Case Study:
In a study conducted by Gangjee et al., triazole derivatives demonstrated potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. The structural modifications similar to those in this compound were shown to enhance selectivity against tumor cells while minimizing effects on normal cells .
Antimicrobial Properties
The compound's thioether component (the sulfanyl group) is associated with antimicrobial activity. Thioether-substituted triazoles have been reported to exhibit significant antibacterial and antifungal properties.
Research Findings:
A study indicated that similar thioether-containing compounds showed promising results against pathogenic bacteria and fungi. For instance, benzothioates derived from thiosemicarbazides exhibited strong antibacterial activity compared to standard antibiotics . This suggests that this compound could be explored for its potential as an antimicrobial agent.
Enzyme Inhibition
The compound's structure indicates potential as an inhibitor of key enzymes involved in metabolic pathways.
Enzyme Targeting:
Research has shown that triazoles can effectively inhibit thymidylate synthase and DHFR . The ability of this compound to interact with these enzymes could lead to further investigations into its role as a dual inhibitor.
Chemical Synthesis and Modification
The synthesis of this compound involves complex chemical reactions that can be optimized for higher yields and purity.
Synthesis Techniques:
Recent advancements in synthetic methodologies have allowed for the efficient production of similar compounds through multi-step reactions involving thiosemicarbazides and isothiocyanates . These techniques can be adapted to improve the synthesis of this compound.
Mechanism of Action
The mechanism of action of methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate: This compound is unique due to its specific structure and functional groups.
Other Triazolopyrazines: Compounds with similar triazolopyrazine cores but different substituents may exhibit different properties and activities.
Uniqueness
The uniqueness of methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This article explores its biological activity based on current research findings, including its potential as an anticancer agent and its antibacterial properties.
Chemical Structure
The compound features a triazole ring, which is significant for its pharmacological properties. The triazole moiety is often associated with various biological activities such as antimicrobial and anticancer effects. The presence of the sulfanyl group and the dimethylphenyl substituent further enhances its potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways including apoptosis induction and cell cycle arrest. For example, some triazole derivatives have been reported to inhibit specific kinases involved in cancer progression .
- Case Studies : A study demonstrated that triazole derivatives could inhibit the growth of cancer cells by inducing apoptosis via the mitochondrial pathway . Another investigation revealed that certain triazole compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various tumor cell lines .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Research indicates that triazole-containing compounds can effectively combat both Gram-positive and Gram-negative bacteria.
- Efficacy Against Pathogens : Studies have shown that similar triazole derivatives possess significant antibacterial activity compared to standard antibiotics like chloramphenicol .
- Mechanism of Action : The antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
